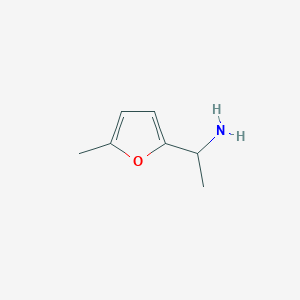
3-methyl-5-(trifluoromethyl)benzoyl Chloride
Übersicht
Beschreibung
3-Methyl-5-(trifluoromethyl)benzoyl Chloride is a clear light yellow liquid . It has been used in the preparation of intermediates, required for the synthesis of C-2 and C-3 substituted pyrazolo .
Synthesis Analysis
The synthesis of 3-Methyl-5-(trifluoromethyl)benzoyl Chloride involves the use of 3’-(Trifluoromethyl)acetophenone . The yield of the reaction was found to be 87% as indicated by 1H NMR .Molecular Structure Analysis
The molecular formula of 3-Methyl-5-(trifluoromethyl)benzoyl Chloride is C9H6ClF3O . More details about its structure can be found on the NIST Chemistry WebBook .Chemical Reactions Analysis
3-Methyl-5-(trifluoromethyl)benzoyl Chloride reacts with sodium salts of N, N -disubstituted dithiocarbamic acids to yield a series of dithiocarbamates .Physical And Chemical Properties Analysis
3-Methyl-5-(trifluoromethyl)benzoyl Chloride is a clear light yellow liquid . It has a refractive index of 1.477 and a density of 1.383 g/mL at 25 °C . It boils at 184-186 °C/750 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis of Drug Intermediates
- 3,5-Bis(Trifluoromethyl)Benzoyl Chloride as a Drug Intermediate : This compound, synthesized from 1,3-bis(trifluoromethyl)benzene, is an important drug intermediate. Its synthesis involves bromination, carboxylation, and chlorination, offering economic advantages for pharmaceutical applications (Zhou Xiao-rui, 2006).
Organic Synthesis and Functionalization
- Conversion in Carbohydrate Chemistry : The compound plays a role in the benzoylation of carbohydrate derivatives, indicating its utility in organic synthesis, particularly in the field of glycochemistry (G. Chittenden & J. Buchanan, 1969).
- Regioselective Benzoylation : It is used in the regioselective benzoylation of glycopyranosides, demonstrating its effectiveness in achieving specific chemical modifications (E. Evtushenko, 2010).
Material Science and Polymer Chemistry
- Synthesis of Novel Monomers : It is utilized in the synthesis of novel AB2-type monomers like 3,5-bis(4-methylolphenoxy)benzoyl chloride, which are key in producing hydroxyl-terminated hyperbranched aromatic poly(ether-ester)s, significant in material science (T. Shanmugam, C. Sivakumar, & A. S. Nasar, 2008).
Chemical Synthesis and Methodology Development
- In Synthesis of Se-Trifluoromethyl Esters : This compound contributes to the efficient synthesis of Se-trifluoromethyl esters, highlighting its importance in developing new synthetic methodologies (Junwen Wang, Mengjia Zhang, & Z. Weng, 2017).
Wirkmechanismus
Target of Action
3-Methyl-5-(trifluoromethyl)benzoyl Chloride is primarily used as a reagent in organic synthesis . It doesn’t have a specific biological target, but it’s used to introduce the trifluoromethyl group into chemical reactions .
Mode of Action
As a reagent, 3-Methyl-5-(trifluoromethyl)benzoyl Chloride interacts with other compounds in chemical reactions. It’s used to synthesize various organic compounds, including neurokinin antagonists and chlorinated herbicides . It can also be used to synthesize a highly efficient germane dehydrogenation catalyst .
Biochemical Pathways
The specific biochemical pathways affected by 3-Methyl-5-(trifluoromethyl)benzoyl Chloride depend on the compounds it’s used to synthesize. For example, neurokinin antagonists can affect the neurokinin pathway, which is involved in pain perception and inflammation .
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture .
Result of Action
The result of 3-Methyl-5-(trifluoromethyl)benzoyl Chloride’s action is the synthesis of various organic compounds. The specific molecular and cellular effects depend on the compounds it’s used to synthesize .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-5-(trifluoromethyl)benzoyl Chloride. For example, it’s sensitive to moisture, so it should be stored in a dry environment . Additionally, it should be handled in a well-ventilated area to avoid inhalation .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methyl-5-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5-2-6(8(10)14)4-7(3-5)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYLTOJEHPKJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379610 | |
| Record name | 3-methyl-5-(trifluoromethyl)benzoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-(trifluoromethyl)benzoyl Chloride | |
CAS RN |
261952-09-4 | |
| Record name | 3-Methyl-5-(trifluoromethyl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methyl-5-(trifluoromethyl)benzoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(2-Methylpropyl)sulfanyl]benzoic acid](/img/structure/B1350959.png)







